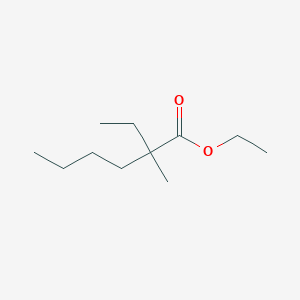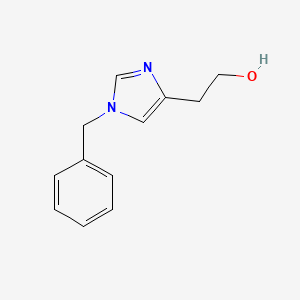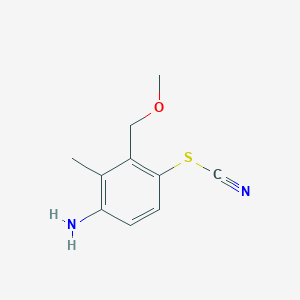
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with a molecular formula of C13H16O3 This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by functional group modifications. One common method includes the selective hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to further reactions to introduce the hydroxy and ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and subsequent functionalization. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rates and selectivity. The esterification step can be carried out using methanol and an acid catalyst like sulfuric acid to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxy acid, which can interact with enzymes and receptors, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of the compound.
Methyl 2-naphthoate: Similar ester functional group but lacks the tetrahydronaphthalene structure.
7-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar hydroxy and tetrahydronaphthalene structure but lacks the ester group.
Uniqueness
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to the combination of its hydroxy and ester functional groups on a tetrahydronaphthalene backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)7-9-2-3-10-4-5-12(14)8-11(10)6-9/h4-5,8-9,14H,2-3,6-7H2,1H3 |
Clé InChI |
FUHYNJACOYUTBV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCC2=C(C1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Benzyloxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B8387526.png)











